molecular formula C15H17NO3 B14485235 1-(2-Methyl-3-phenylacryloyl)-L-proline CAS No. 63742-09-6

1-(2-Methyl-3-phenylacryloyl)-L-proline

Cat. No.: B14485235
CAS No.: 63742-09-6
M. Wt: 259.30 g/mol
InChI Key: XSGDRPIIYQYJNM-ZDUSSCGKSA-N
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Description

1-(2-Methyl-3-phenylacryloyl)-L-proline is a modified amino acid derivative featuring an L-proline backbone acylated with a 2-methyl-3-phenylacryloyl group. This structural modification introduces both aromatic (phenyl) and alkyl (methyl) substituents, which influence its electronic, steric, and physicochemical properties.

Properties

CAS No.

63742-09-6

Molecular Formula

C15H17NO3

Molecular Weight

259.30 g/mol

IUPAC Name

(2S)-1-(2-methyl-3-phenylprop-2-enoyl)pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C15H17NO3/c1-11(10-12-6-3-2-4-7-12)14(17)16-9-5-8-13(16)15(18)19/h2-4,6-7,10,13H,5,8-9H2,1H3,(H,18,19)/t13-/m0/s1

InChI Key

XSGDRPIIYQYJNM-ZDUSSCGKSA-N

Isomeric SMILES

CC(=CC1=CC=CC=C1)C(=O)N2CCC[C@H]2C(=O)O

Canonical SMILES

CC(=CC1=CC=CC=C1)C(=O)N2CCCC2C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methyl-3-phenylacryloyl)-L-proline typically involves the reaction of L-proline with 2-methyl-3-phenylacryloyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature for several hours until the desired product is obtained.

Industrial Production Methods

Industrial production of 1-(2-Methyl-3-phenylacryloyl)-L-proline may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(2-Methyl-3-phenylacryloyl)-L-proline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the proline moiety or the phenyl ring, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(2-Methyl-3-phenylacryloyl)-L-proline has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials, such as polymers or coatings, with specific properties.

Mechanism of Action

The mechanism of action of 1-(2-Methyl-3-phenylacryloyl)-L-proline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Modifications and Reactivity

Key structural differences among L-proline derivatives include:

Compound Substituent/Modification Key Functional Groups
1-(2-Methyl-3-phenylacryloyl)-L-proline 2-Methyl-3-phenylacryloyl Aromatic (phenyl), alkyl (methyl)
Captopril 3-Mercapto-2-methylpropanoyl Thiol (-SH), methyl
N-Methylproline N-Methylation Methyl on nitrogen
1-[(2R)-3-Hydroxy-2-methylpropanoyl]-L-proline Hydroxy-2-methylpropanoyl Hydroxyl (-OH), methyl
L-Proline cocrystal (EZT + L-proline) Non-covalent interaction with API Charge transfer complex
  • Reactivity Insights: The global softness (S) and electrophilicity index (ω) of L-proline cocrystals (e.g., EZT + L-proline) are higher than the parent API (ezetimibe), indicating increased chemical reactivity due to charge transfer from L-proline to the API . The acryloyl group in 1-(2-Methyl-3-phenylacryloyl)-L-proline likely amplifies similar reactivity trends by introducing electron-withdrawing effects.

Physicochemical Properties

Comparative data for select derivatives:

Property 1-(2-Methyl-3-phenylacryloyl)-L-proline (Inferred) Captopril Intermediate N-Methylproline 1-[[(3-Methylphenyl)amino]carbonyl]-L-proline
Predicted pKa ~3.5–4.5 (carboxylic acid) ~3.9 (thiol group) ~2.5–3.5 3.91 ± 0.20
Lipophilicity High (due to phenyl group) Moderate (thiol reduces logP) Moderate Moderate (amide group)
Global Hardness (η) Lower than parent proline (estimated) Not reported Not reported Not reported
  • Electrophilicity : The acryloyl group may lower global hardness (η) and raise softness (S), as seen in L-proline cocrystals, enhancing nucleophilic attack susceptibility .
  • Solubility: Aromatic substituents (e.g., phenyl) likely reduce aqueous solubility compared to hydroxylated derivatives (e.g., 1-[(2R)-3-hydroxy-2-methylpropanoyl]-L-proline) .

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